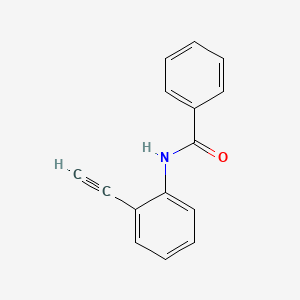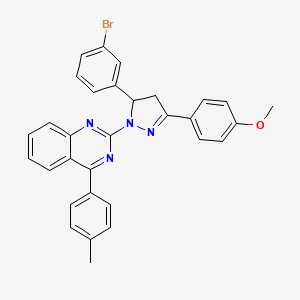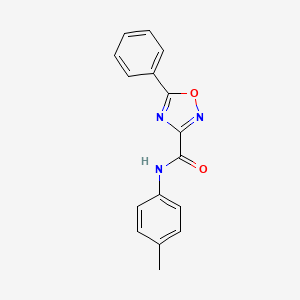![molecular formula C22H19N3O5 B2875510 N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 896306-57-3](/img/structure/B2875510.png)
N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-(1H-indol-3-yl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-(1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C22H19N3O5 and its molecular weight is 405.41. The purity is usually 95%.
BenchChem offers high-quality N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-(1H-indol-3-yl)-2-oxoacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-(1H-indol-3-yl)-2-oxoacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacophoric Properties and Biological Activities
N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-(1H-indol-3-yl)-2-oxoacetamide is related to dihydrobenzo[1,4]oxathiine, a pharmacophoric heterocyclic nucleus with a broad range of biological activities. This includes acting as melatonin, histamine, and serotonin receptor ligands, alpha-adrenoreceptor blockers, and non-glycoside sweeteners. Recent studies have further expanded its biological activities to include antimycotics, multi-defense antioxidants, and estrogen receptor ligands (Viglianisi & Menichetti, 2010).
Inhibitory Effects in Biochemical Processes
Research has shown that derivatives of this compound, specifically involving the dihydrobenzodioxin moiety, have significant inhibitory effects in biochemical processes. For example, specific derivatives have been identified as potent inhibitors against caspase-3, a crucial enzyme in apoptosis, demonstrating competitive inhibitory mechanisms (Jiang & Hansen, 2011).
Antioxidant Activity
The compound's structure, featuring an indole moiety, has been involved in studies exploring antioxidant activity. Compounds synthesized with the indole structure have shown significant antioxidant properties in various in vitro assays, highlighting their potential in reducing oxidative stress, a key factor in many diseases (Vieira et al., 2017).
Antibacterial Properties
Another significant application is in the realm of antibacterial agents. Derivatives containing the dihydrobenzodioxin moiety have shown potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains. This emphasizes its potential use in developing new antibacterial drugs (Abbasi et al., 2016).
Synthesis and Characterization
The compound has also been a focus in the field of chemical synthesis and characterization, particularly in the synthesis of novel antibacterial agents and in exploring the physical and chemical properties of related compounds (Borad et al., 2015).
properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-(1H-indol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5/c26-20-9-13(12-25(20)14-5-6-18-19(10-14)30-8-7-29-18)24-22(28)21(27)16-11-23-17-4-2-1-3-15(16)17/h1-6,10-11,13,23H,7-9,12H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPUNMYOPWBHOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NC(=O)C(=O)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2875428.png)
![1-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine oxalate](/img/structure/B2875429.png)

![1,7-dimethyl-3-(2-oxopropyl)-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2875432.png)

![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2875438.png)
![N-{3-acetyl-6-[3-(2-chlorophenoxy)propyl]-12-methyl-7-oxospiro[1,3,4-thiadiazo line-2,3'-indoline]-5-yl}acetamide](/img/structure/B2875439.png)
![N1-cycloheptyl-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2875443.png)

![14-Oxo-6,10,13-triaza-dispiro[4.1.5.2]tetradecane-10-carboxylic acid tert-butyl ester](/img/structure/B2875445.png)
![Methyl 4-[3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amido]benzoate](/img/structure/B2875446.png)

![3-Chloro-2-{[2,6-dinitro-4-(trifluoromethyl)phenyl]sulfanyl}-5-(trifluoromethyl)pyridine](/img/structure/B2875449.png)